N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide
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Description
“N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol . The yield of these reactions can be up to 95% .Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride, followed by cyclization with thiourea .Scientific Research Applications
Antibacterial and Antifungal Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal activities. For instance, compounds like 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide have shown effectiveness against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, surpassing the efficacy of bismerthiazol and thiadiazole copper. Another compound, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide, exhibited superior antifungal activity against Botrytis cinerea compared to carbendazim (Yu et al., 2022).
Anticancer Potential
Some derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide have shown promising anticancer properties. For example, compounds derived from 4-Methyl-2-phenylthiazole-5-carbohydrazide exhibited significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Fluorescence Effects in Biological Studies
Derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide, such as 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, have been studied for their fluorescence effects in aqueous solutions. These effects are influenced by factors like molecular aggregation and charge transfer, offering potential applications in biological and chemical sensing (Matwijczuk et al., 2018).
Adenosine Receptor Ligand Applications
Chromone-thiazole hybrids, which include the N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide structure, have been identified as potential ligands for human adenosine receptors. These hybrids show promising therapeutic applications due to their interaction with adenosine receptors, which play a role in numerous physiological processes (Cagide et al., 2015).
Antihypertensive α-Blocking Agents
Some derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. These compounds have demonstrated good activity and low toxicity in pharmacological screenings, suggesting their potential use in treating hypertension (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-15-16-13(19-8)14-12(17)11-7-6-9-4-2-3-5-10(9)18-11/h2-5,11H,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERNNDLNHJIBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide |
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